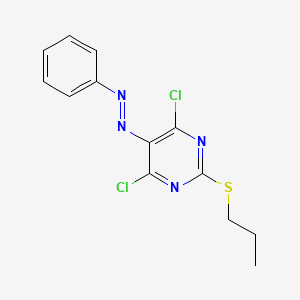

4,6-Dichloro-5-(2-phenyldiazenyl)-2-(propylthio)pyrimidine

CAS No.:

Cat. No.: VC15892925

Molecular Formula: C13H12Cl2N4S

Molecular Weight: 327.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12Cl2N4S |

|---|---|

| Molecular Weight | 327.2 g/mol |

| IUPAC Name | (4,6-dichloro-2-propylsulfanylpyrimidin-5-yl)-phenyldiazene |

| Standard InChI | InChI=1S/C13H12Cl2N4S/c1-2-8-20-13-16-11(14)10(12(15)17-13)19-18-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |

| Standard InChI Key | CHMWELOETJHCTM-UHFFFAOYSA-N |

| Canonical SMILES | CCCSC1=NC(=C(C(=N1)Cl)N=NC2=CC=CC=C2)Cl |

Introduction

Chemical Identification and Structural Features

Molecular Architecture

The compound’s structure features a pyrimidine ring substituted at positions 4 and 6 with chlorine atoms, a phenyldiazenyl group at position 5, and a propylthio moiety at position 2. The diazenyl group () introduces stereoelectronic effects that influence reactivity, while the propylthio substituent enhances lipophilicity .

Table 1: Key Identifiers of 4,6-Dichloro-5-(2-phenyldiazenyl)-2-(propylthio)pyrimidine

| Property | Value |

|---|---|

| CAS Number | 946855-77-2 |

| Molecular Formula | |

| Molecular Weight | 327.23 g/mol |

| Synonyms | 4,6-Dichloro-5-(phenyldiazenyl)-2-(propylthio)pyrimidine; (E)-4,6-dichloro-5-(phenyldiazenyl)-2-(propylthio)pyrimidine |

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) for this specific compound is sparse in public databases, analogs such as 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (CAS 145783-14-8) exhibit characteristic -NMR peaks at δ 1.05 (t, 3H, CH), δ 1.85 (m, 2H, CH), and δ 3.45 (t, 2H, SCH) . The diazenyl group’s stretch typically appears near 1450–1600 cm in IR spectra .

Synthesis and Industrial Preparation

Key Synthetic Routes

The compound is synthesized via sequential functionalization of the pyrimidine ring. A patented method for a related intermediate, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, involves reducing a nitro precursor using sodium dithionite () in a water-tetrahydrofuran mixed solvent . For the target compound, nitro-to-diazenyl conversion likely employs diazonium salt chemistry, though detailed protocols remain proprietary.

Reaction Pathway Overview:

-

Chlorination and Sulfur Introduction:

(CAS 145783-14-8) → Intermediate via nitration and chlorination . -

Diazenylation:

Nitro group reduction followed by diazo coupling with aniline derivatives .

Optimization Challenges

Industrial production faces hurdles such as controlling regioselectivity during chlorination and minimizing byproducts in diazenyl group formation. The use of sodium dithionite offers a cost advantage over noble metal catalysts, aligning with green chemistry principles .

Physicochemical Properties

Predicted and Experimental Data

Experimental data for the compound is limited, but computational models predict:

Table 2: Comparative Properties of Pyrimidine Derivatives

| Compound | Density (g/cm³) | Boiling Point (°C) | LogP |

|---|---|---|---|

| 4,6-Dichloro-5-(2-phenyldiazenyl)-2-(propylthio)pyrimidine | 1.5 (predicted) | 377.8 (predicted) | 2.6 |

| 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine | 1.54 | 377.8 | 2.6 |

Solubility and Stability

The compound is sparingly soluble in chloroform and DMSO but decomposes under prolonged exposure to light or moisture . Storage recommendations include inert atmospheres and temperatures below 25°C .

Pharmaceutical Applications

Role in Ticagrelor Synthesis

As a precursor to ticagrelor, a P2Y receptor antagonist, this compound’s diazenyl group is critical for forming the drug’s active metabolite. The synthesis involves coupling with cyclopropane carboxylate intermediates, followed by deprotection and purification .

Biological Activity

While direct pharmacological data is scarce, structural analogs exhibit antiplatelet activity by inhibiting ADP-induced aggregation. The chlorine atoms enhance binding affinity to the P2Y receptor, while the propylthio group improves membrane permeability .

| Supplier | Purity | Quantity | Price |

|---|---|---|---|

| ChemScene | 95%+ | 1g | $1,800 |

| Chemenu | 95%+ | 100mg | $983 |

Market Trends

Demand is driven by ticagrelor production, which reached $1.5 billion in global sales in 2023. Patent expirations may increase generic drug manufacturing, potentially elevating demand for this intermediate .

Recent Research and Future Directions

Innovations in Synthesis

Recent patents highlight microwave-assisted synthesis to reduce reaction times and improve yields . Catalytic methods using iron-based reagents are under exploration to replace traditional reductants .

Expanding Therapeutic Applications

Ongoing studies investigate this compound’s utility in cancer therapeutics, leveraging its ability to modulate nucleotide metabolism pathways .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume